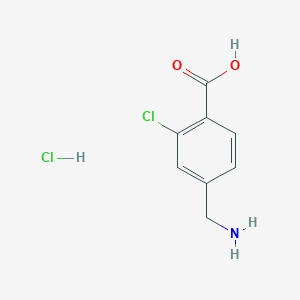

4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride

Description

4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a halogenated benzoic acid derivative characterized by an aminomethyl (-CH₂NH₂) group at the 4-position and a chlorine atom at the 2-position of the aromatic ring, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₉H₁₁ClNO₂·HCl, molecular weight 201.65 g/mol, and CAS number 1909306-16-6 . This compound is a crystalline solid with a purity ≥95% and serves as a versatile building block in pharmaceuticals, agrochemicals, and material science due to its unique substituent arrangement .

Properties

IUPAC Name |

4-(aminomethyl)-2-chlorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(4-10)1-2-6(7)8(11)12;/h1-3H,4,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGZXZAPRNYUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 4-(aminomethyl)-2-chlorobenzoic acid hydrochloride is in the development of pharmaceutical compounds. Research has demonstrated its potential as a precursor for synthesizing various biologically active molecules.

- Anticancer Agents : Recent studies have shown that compounds containing the 4-(aminomethyl)benzamide fragment exhibit notable cytotoxic activity against several cancer cell lines. These compounds were evaluated against receptor tyrosine kinases (RTKs) such as EGFR, HER-2, and PDGFR, with many demonstrating potent inhibitory effects .

- Antifibrinolytic Reagents : PAMBA is also utilized in the synthesis of antifibrinolytic agents. Its derivatives are being explored for their effectiveness in treating conditions related to excessive bleeding by inhibiting fibrinolysis .

- Gastrointestinal Treatments : The compound has been identified as a key component in the synthesis of cetraxate, a drug used for treating stomach ulcers, showcasing its relevance in gastrointestinal pharmacotherapy .

Polymer Science

PAMBA serves as a monomer for synthesizing various polymeric substances. Its ability to form stable bonds with other monomers allows it to be used in creating materials with specific properties.

- Polymeric Materials : The compound can be polymerized to produce materials that exhibit desirable mechanical and thermal properties. This application is particularly relevant in developing coatings and adhesives that require enhanced durability and resistance to environmental factors .

Biochemical Reagent

As a biochemical reagent, this compound plays a crucial role in various laboratory applications.

- Synthesis of Biologically Active Compounds : PAMBA is employed as an intermediate in synthesizing other biologically active molecules, facilitating research in drug discovery and development .

- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes, contributing to research on enzyme kinetics and inhibition mechanisms. Studies have indicated its effectiveness against cholinesterase enzymes, which are critical targets in neuropharmacology .

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving this compound:

Mechanism of Action

The mechanism by which 4-(aminomethyl)-2-chlorobenzoic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved vary based on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Chlorine Position and Functional Groups

4-Amino-2-chlorobenzoic Acid (CAS 2457-76-3)

- Structure: Amino (-NH₂) group at 4-position, chlorine at 2-position.

- Molecular Weight : 171.57 g/mol .

- Key Differences: Lacks the aminomethyl group, reducing steric bulk and polarity.

- Applications: Intermediate in synthesizing quinoline derivatives and metal complexes .

- Reactivity : Forms intramolecular hydrogen bonds (N–H···O), influencing crystal packing .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)

- Structure : Methyl (-CH₃) at 2-position instead of chlorine.

- Molecular Weight : 201.65 g/mol .

- Key Differences : Methyl substituent increases hydrophobicity but reduces electronegativity compared to chlorine.

- Applications : Used in drug synthesis (e.g., anticonvulsants) and materials with enhanced thermal stability .

4-Amino-3-chlorobenzoic Acid (CAS 2486-71-7)

Halogen Substitution: Bromine vs. Chlorine

4-Amino-2-bromobenzoic Acid Hydrochloride (CAS 61566-59-4)

Chain Length and Functional Group Modifications

4-(2-Aminoethyl)benzoic Acid Hydrochloride (CAS 60531-36-4)

3,5-Diaminobenzoic Acid Dihydrochloride

Substituent Effects on Physical Properties

Biological Activity

4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C8H9ClN O2

- CAS Number : 549531-01-3

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and methanol

- Melting Point : Approximately 228 °C

- Predicted pKa : 4.49

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, particularly as an anti-inflammatory agent and a modulator of neurotransmitter systems. Its structure allows it to interact with various biological targets, which is crucial for understanding its therapeutic potential.

-

Anti-inflammatory Activity

- The compound has shown significant effects in modulating inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.

- Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various experimental models.

-

Neurotransmitter Modulation

- It has been implicated in the modulation of neurotransmitter systems, particularly in the central nervous system. This activity may suggest potential applications in treating neurodegenerative diseases or mood disorders.

Cytotoxicity and Anticancer Activity

Recent studies have indicated that derivatives of 4-(aminomethyl)-2-chlorobenzoic acid may possess anticancer properties .

- A study evaluated the cytotoxic effects of several compounds containing the 4-(aminomethyl)benzamide fragment against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Analogue 1 | HCT116 | 10 |

| Analogue 2 | MCF7 | 20 |

| Analogue 3 | A549 | 15 |

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 4-(aminomethyl)-2-chlorobenzoic acid derivatives to various protein targets involved in cancer progression. These studies suggest that the compound can effectively bind to the active sites of specific kinases, potentially leading to its anticancer activity .

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were assessed using a murine model of acute inflammation. The compound was administered at varying doses, and results indicated a dose-dependent reduction in paw edema compared to control groups.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed that pre-treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chlorination and amination of benzoic acid derivatives. For example, chlorination at the 2-position can be achieved using chlorinating agents (e.g., thionyl chloride) under anhydrous conditions. Subsequent introduction of the aminomethyl group may require reductive amination or coupling reactions. Key parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps) and stoichiometric ratios of reagents. Characterization via -NMR and melting point analysis (mp >300°C for analogous benzoic acid derivatives) is critical for verifying structural integrity .

Q. How can researchers ensure purity and structural accuracy during synthesis?

- Methodological Answer : Purity can be assessed via HPLC (≥98% purity threshold) and -NMR to confirm functional groups (e.g., carboxylic acid at δ ~170 ppm and aromatic protons at δ ~7-8 ppm). Melting point analysis (e.g., comparing observed mp to literature values for related compounds like 4-Amino-2-chlorobenzoic acid, mp 210–215°C) helps detect impurities . Recrystallization from ethanol/water mixtures is recommended for purification .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is likely hygroscopic due to the hydrochloride salt. Use anhydrous dimethyl sulfoxide (DMSO) or methanol for solubility testing. Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. Avoid aqueous or basic conditions, as the carboxylic acid group may undergo decarboxylation .

Advanced Research Questions

Q. How does the electronic environment of the chlorinated aromatic ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at the 2-position activates the ring for electrophilic substitution but may hinder nucleophilic attacks. Computational studies (e.g., DFT calculations) can map charge distribution to predict sites for Suzuki-Miyaura couplings. Experimental validation using palladium catalysts and arylboronic acids (e.g., 3-fluorobenzeneboronic acid) under inert atmospheres is advised .

Q. What strategies resolve contradictions in reported melting points for structurally similar compounds?

- Methodological Answer : Discrepancies (e.g., 4-Amino-2-chlorobenzoic acid mp 210–215°C vs. 2-Amino-4-chlorobenzoic acid mp 231–235°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and X-ray crystallography to confirm crystal packing. Reproduce syntheses using literature protocols (e.g., Aldrich-sourced reagents) for direct comparison .

Q. How can this compound be leveraged in drug discovery, given its structural features?

- Methodological Answer : The aminomethyl group serves as a handle for bioisosteric modifications (e.g., converting to amides or ureas). In vitro assays targeting enzymes like COX-2 or kinases can evaluate pharmacological potential. Molecular docking studies with the chlorinated aromatic core may predict binding affinity to hydrophobic pockets in target proteins .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for studying degradation products under stressed conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify hydrolysis byproducts (e.g., free benzoic acid). Quantify degradation using peak area normalization in HPLC chromatograms. Compare to reference standards (e.g., 4-hydroxybenzoic acid) for confirmation .

Q. How can researchers address low solubility in aqueous buffers for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.